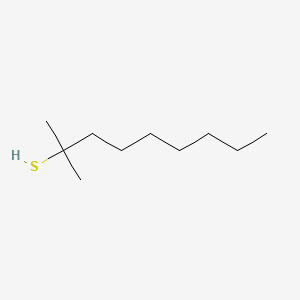

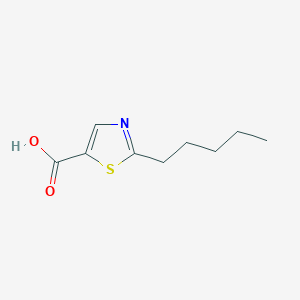

2-Pentyl-1,3-thiazole-5-carboxylic acid

説明

The compound “2-Pentyl-1,3-thiazole-5-carboxylic acid” is a structural analogue of febuxostat . The thiazole ring, which is a part of this compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

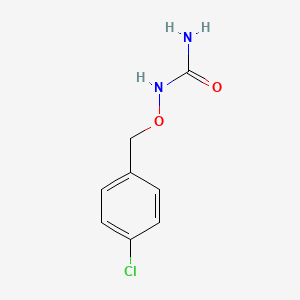

A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid was designed and synthesized as a structural analogue of febuxostat . A methylene amine spacer was incorporated between the phenyl ring and thiazole ring in contrast to febuxostat in which the phenyl ring was directly linked with the thiazole moiety .Molecular Structure Analysis

The thiazole ring in the compound consists of sulfur and nitrogen, which makes it a versatile entity in actions and reactions . The pi (π) electrons in the ring are free to move from one bond to other bonds, giving it aromatic ring properties .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 129.14 g/mol . Its molecular formula is C4H3NO2S . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .科学的研究の応用

Antimicrobial and Anticancer Potential

2-Pentyl-1,3-thiazole-5-carboxylic acid and its derivatives have been explored for their antimicrobial properties. A study synthesized new amino acids and peptides containing thiazole moieties, which showed moderate antibacterial activity against various bacteria and fungi, indicating potential applications in antimicrobial therapies (Stanchev et al., 1999). Another research focused on the synthesis of 5-(2′-indolyl)thiazoles and evaluated their anticancer activity against human cancer cell lines, identifying compounds with promising anticancer properties (Vaddula et al., 2016).

Anti-inflammatory and Antioxidant Activities

Thiazole derivatives, including those related to this compound, have been investigated for their anti-inflammatory and antioxidant properties. A study synthesized benzofused thiazole derivatives and evaluated their in vitro antioxidant and anti-inflammatory activities, revealing compounds with significant activity, which might have applications in treating inflammatory conditions (Raut et al., 2020).

Potential in Diabetes Management

Research on thiazole derivatives also extends to diabetes management. A study investigated the anti-diabetic, anti-oxidant, and anti-inflammatory properties of a thiazole derivative in a model of non-insulin-dependent diabetes mellitus (NIDDM) in rats. The compound significantly decreased blood glucose levels and improved insulin sensitivity, suggesting potential applications in diabetes treatments (Paudel et al., 2017).

Anticonvulsant Properties

The anticonvulsant activities of valproic acid and related carboxylic acids and tetrazoles, which share structural similarities with this compound, have been studied. The research found a good correlation between the anticonvulsant activity and the partition coefficient of the active compounds, suggesting that modifications in the alkyl substituents could influence anticonvulsant properties (Abbott & Acheampong, 1988).

Cardioprotection

A novel approach to acute cardioprotection involved developing inhibitors for MMP-2 based on imidazole and thiazole carboxylic acid scaffolds, demonstrating that these compounds have superior efficacy in MMP-2 inhibition compared to conventional hydroxamic acid derivatives. This research opens up possibilities for using thiazole derivatives in treating acute myocardial infarction (Bencsik et al., 2018).

作用機序

Target of Action

Thiazole derivatives have been reported to inhibit xanthine oxidase , an enzyme involved in purine metabolism .

Mode of Action

Thiazole derivatives have been shown to block the catalytic active site of xanthine oxidase, preventing the substrate from binding . This suggests that 2-Pentyl-1,3-thiazole-5-carboxylic acid may interact with its targets in a similar manner.

Biochemical Pathways

This enzyme catalyzes the oxidation of hypoxanthine and xanthine to uric acid . Therefore, the inhibition of this enzyme could potentially affect purine metabolism.

Pharmacokinetics

Thiazole compounds are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound may have similar solubility properties, which could influence its bioavailability.

Result of Action

The inhibition of xanthine oxidase by thiazole derivatives could potentially lead to a decrease in uric acid production , which could have implications for conditions such as gout and oxidative damage to tissues .

Action Environment

It is known that thiazole compounds are stable at room temperature but can decompose under high temperature and acidic conditions . This suggests that the action of this compound may also be influenced by environmental factors such as temperature and pH.

将来の方向性

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

生化学分析

Biochemical Properties

The thiazole ring in 2-Pentyl-1,3-thiazole-5-carboxylic acid is highly reactive due to an acidic proton at C-2 . This makes it a significant synthon for the production of a wide range of new chemical compounds

Cellular Effects

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may influence various cellular processes.

Molecular Mechanism

Thiazole derivatives have been shown to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

特性

IUPAC Name |

2-pentyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-3-4-5-8-10-6-7(13-8)9(11)12/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAWFSIKJVERBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601008 | |

| Record name | 2-Pentyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30709-71-8 | |

| Record name | 2-Pentyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Carboxymethyl)dimethylazaniumyl]acetate](/img/structure/B3050978.png)

![Ethanone, 2-[(4-chlorophenyl)thio]-1-phenyl-](/img/structure/B3050980.png)

![7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one](/img/structure/B3050981.png)